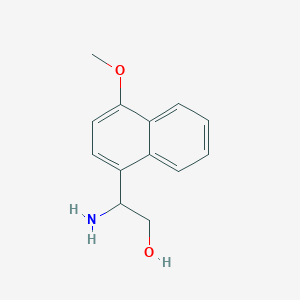
2-Amino-2-(4-methoxy-1-naphthyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol, also known by its CAS number 910443-27-5, is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of 217.26 g/mol . The compound is also known by other names such as 2-amino-2-(4-methoxynaphthalen-1-yl)ethanol and 2-amino-2-(4-methoxy-1-naphthyl)ethan-1-ol .
Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-2-(4-methoxynaphthalen-1-yl)ethanol . The InChI code is 1S/C13H15NO2/c1-16-13-7-6-10 (12 (14)8-15)9-4-2-3-5-11 (9)13/h2-7,12,15H,8,14H2,1H3 . The compound has a complexity of 222 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.26 g/mol . It has a XLogP3-AA value of 1.4 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 217.110278721 g/mol . The topological polar surface area is 55.5 Ų . The compound has a heavy atom count of 16 .Applications De Recherche Scientifique
Photophysical Properties and Solvent Influence
4-Methoxy-N-methyl-1,8-naphthalimide, a compound closely related to 2-Amino-2-(4-methoxy-1-naphthyl)ethanol, showcases significant solvatochromism, with its UV-vis spectral properties being extensively studied across various solvents. This research reveals the compound's photophysical properties are greatly affected by the solvent's polarity and its capability to donate hydrogen bonds. Such findings could inform the use of similar compounds in analytical applications, especially in understanding solvent effects on photophysical behaviors (Demets et al., 2006).
Structural Studies and Chirality
Investigations into the hydrogen-bonded complexes between 2-aminoethanol derivatives and chiral aromatic alcohols provide insights into molecular interactions and structural configurations. For example, a study on complexes involving similar structural components to 2-Amino-2-(4-methoxy-1-naphthyl)ethanol utilized spectroscopic techniques to identify different isomers based on their hydrogen bonding patterns. These findings underscore the nuanced interplay between molecular structure and hydrogen bonding, relevant in the design of molecular recognition systems and chirality-based applications (Seurre et al., 2004).
Synthesis and Characterization
Fluorescence and Spectroscopy
Research on the fluorescence quenching of environmentally benign highly fluorescent donor-π-acceptor-π-donor quinoline dye by silver nanoparticles and anionic surfactant in liquid stage presents a pathway to understanding the fluorescence properties of similar compounds. The study on quinoline derivatives, related in structure and function, sheds light on the potential for 2-Amino-2-(4-methoxy-1-naphthyl)ethanol derivatives to be used in fluorescent tagging and sensing applications, highlighting the importance of solvatochromic and photophysical properties in environmental and analytical chemistry (Salman A. Khan & A. Asiri, 2016).
Propriétés
IUPAC Name |
2-amino-2-(4-methoxynaphthalen-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSARAPTEFAJJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol | |
CAS RN |
910443-27-5 |
Source


|
| Record name | 2-Amino-2-(4-methoxy-1-naphthyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

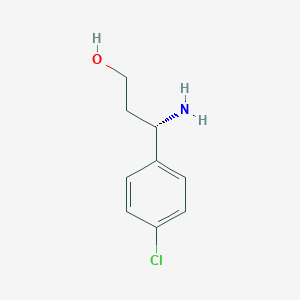
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)
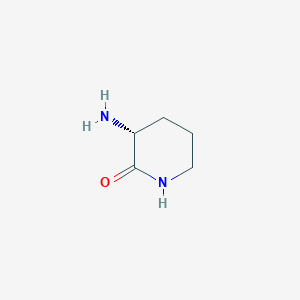
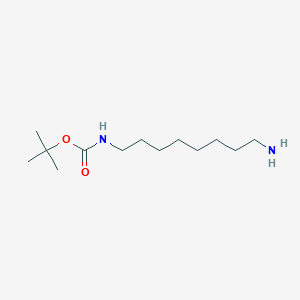
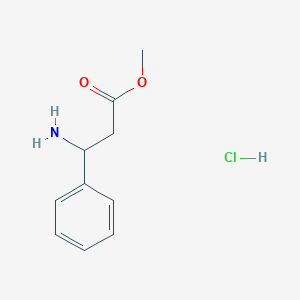
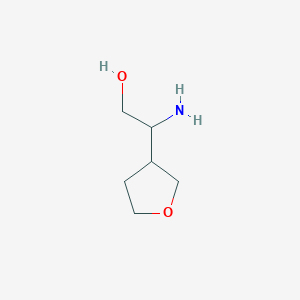
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
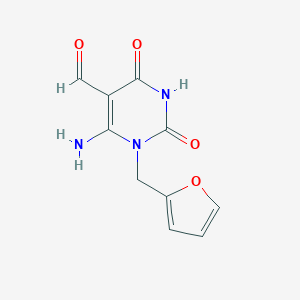
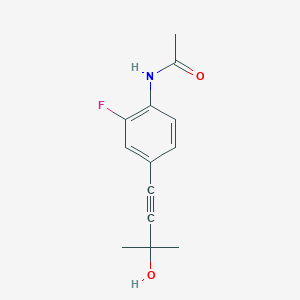
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)


